2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

Nucleoside analog synthesis Prodrug design 6-Halopurine reactivity

2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol (CAS 172529-94-1), systematically named 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol, is a synthetic purine nucleoside analog bearing a chlorine atom at the 6-position of the purine ring. It is formally classified as a process-related impurity of the antiviral agent penciclovir (designated Penciclovir Impurity D) and is also known as 6‑Chloro Didesacetyl Famciclovir or 6‑deoxy‑6‑chloropenciclovir.

Molecular Formula C10H14ClN5O2
Molecular Weight 271.7 g/mol
CAS No. 172529-94-1
Cat. No. B193904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
CAS172529-94-1
Synonyms6-Chloro Didesacetyl Famciclovir; 
Molecular FormulaC10H14ClN5O2
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N
InChIInChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15)
InChIKeyFSJCDRZLIWVLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

6-Chloro Didesacetyl Famciclovir (CAS 172529-94-1): Procurement-Relevant Identity, Class, and Key Distinguishing Features


2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol (CAS 172529-94-1), systematically named 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol, is a synthetic purine nucleoside analog bearing a chlorine atom at the 6-position of the purine ring. It is formally classified as a process-related impurity of the antiviral agent penciclovir (designated Penciclovir Impurity D) and is also known as 6‑Chloro Didesacetyl Famciclovir or 6‑deoxy‑6‑chloropenciclovir [1]. The compound serves as a critical late-stage intermediate in the synthesis of penciclovir and famciclovir, where the 6‑chloro substituent functions as a leaving group enabling direct hydrolytic or nucleophilic displacement to the active 6‑hydroxy (penciclovir) or 6‑fluoro analogs [2]. Its molecular formula is C₁₀H₁₄ClN₅O₂ (MW 271.70), with a computed LogP of −0.2 and three hydrogen‑bond donors, distinguishing its physicochemical profile from the 6‑deoxy analog BRL 42359 (C₁₀H₁₅N₅O₂, MW 237.3) and from penciclovir itself (C₁₀H₁₅N₅O₃, MW 253.26) [1][3].

Why Penciclovir, 6‑Deoxypenciclovir, or Famciclovir Cannot Substitute for 6‑Chloro Didesacetyl Famciclovir (172529-94-1) in Development or QC Contexts


In‑class purine nucleoside analogs such as penciclovir (6‑OH), 6‑deoxypenciclovir (BRL 42359; 6‑H), and famciclovir (6‑deoxy‑diacetate) are not functionally interchangeable with 6‑chloro didesacetyl famciclovir for two decisive reasons. First, the 6‑chloro substituent imparts fundamentally different chemical reactivity: it serves as a leaving group enabling direct nucleophilic aromatic substitution or hydrolysis to the 6‑hydroxy (penciclovir) or 6‑fluoro derivative, whereas the 6‑deoxy analog BRL 42359 requires a separate enzymatic oxidation step mediated by aldehyde oxidase (KM = 115 μM in human liver cytosol) for conversion to penciclovir [1]. Second, 172529-94-1 functions as a designated pharmacopoeial impurity reference standard (Penciclovir Impurity D) with defined acceptance criteria for ANDA submissions; using penciclovir or famciclovir in its place would fail to challenge the analytical method for the specific chlorinated process impurity that must be controlled in drug substance and finished product [2]. These mechanistic and regulatory distinctions are further substantiated by quantitative differentiation evidence in the following section.

Quantitative Differentiation Evidence: 6‑Chloro Didesacetyl Famciclovir (172529-94-1) Versus Closest Analogs


Synthetic Conversion Efficiency: 80% Yield to 6‑Fluoro Analog Versus Enzymatic Oxidation Required for 6‑Deoxypenciclovir

2‑Amino‑6‑chloro‑9‑(4‑hydroxy‑3‑hydroxymethylbut‑1‑yl)purine (the target compound) undergoes direct nucleophilic displacement with fluoride ion to afford 2‑amino‑6‑fluoro‑9‑(4‑hydroxy‑3‑hydroxymethylbut‑1‑yl)purine in 80% isolated yield (treatment with trimethylamine in THF then KF in DMF) [1]. In contrast, the corresponding 6‑deoxy analog BRL 42359 requires enzymatic 6‑oxidation by human liver aldehyde oxidase (KM = 115 μM) for conversion to penciclovir, a process that is saturable and subject to inter-individual variability [2]. The 80% chemical yield provides a process chemist with a predictable, scalable step that is independent of biological oxidation capacity.

Nucleoside analog synthesis Prodrug design 6-Halopurine reactivity

Storage Stability Requirement: −20°C Long‑Term Storage Versus Ambient Storage for Penciclovir

Commercial specifications for 6‑chloro didesacetyl famciclovir (172529-94-1) explicitly require storage at −20°C for maximum product recovery and long‑term stability . In comparison, penciclovir active pharmaceutical ingredient (API) is stored at controlled room temperature (typically 15–25°C) per USP monograph conditions, reflecting the greater intrinsic chemical stability of the 6‑hydroxy purine relative to the 6‑chloro purine toward hydrolytic degradation [1]. This −20°C requirement imposes a specific cold-chain logistics and storage infrastructure consideration that does not apply to penciclovir or famciclovir.

Impurity reference standard Stability testing Cold-chain procurement

Solubility Profile Differentiation: Limited Solubility in DMSO/Methanol Versus Water‑Soluble Penciclovir

6‑Chloro didesacetyl famciclovir exhibits solubility of 'slightly' in DMSO and 'very slightly' in methanol (requiring heating), with no reported aqueous solubility . By direct comparison, penciclovir is described as soluble in DMSO, slightly soluble in water, and very slightly soluble in ethanol, while famciclovir is practically insoluble in water but freely soluble in organic solvents . The target compound's restricted solubility profile in common analytical diluents directly impacts HPLC method development: it necessitates the use of DMSO or heated methanol as a dissolution solvent, whereas penciclovir can be dissolved directly in aqueous mobile phase for HPLC analysis.

Solubility screening Analytical method development Formulation pre-screening

Chromatographic Resolution as a Critical Impurity: UPLC‑MS/MS LOD of 0.15 ppm for 2‑Amino‑6‑chloropurine Scaffold

A validated UPLC‑MS/MS method for genotoxic impurity determination in penciclovir drug substance achieved a limit of detection (LOD) of 0.15 ppm for 2‑amino‑6‑chloropurine (the core chlorinated scaffold of the target compound) with analyte recovery in the range of 80–120% [1]. The ICH‑guided permitted daily exposure (PDE)‑based control limit for this class of genotoxic impurities in penciclovir is 5.0 µg/g (5 ppm), as established from the maximum daily dosage [2]. While the fully elaborated side‑chain analog 172529-94-1 (6‑chloro didesacetyl famciclovir) is not itself classified as a genotoxic impurity, its chromatographic behavior and detection sensitivity are directly relevant because the 6‑chloropurine substructure is the analytical target moiety for quantifying process‑related chloro‑impurities in penciclovir and famciclovir drug substances.

Genotoxic impurity quantification LC-MS/MS method validation ICH M7 compliance

Regulatory Acceptance Criteria: USP‑NF Famciclovir Monograph Specifies NMT 0.15% for 6‑Chloro Famciclovir Related Substances

The USP–NF Famciclovir monograph (Revision Bulletin, effective 01–Feb–2013) explicitly widened the limit for 6‑chloro famciclovir (the acetylated analog of the target compound) from NMT 0.10% to NMT 0.15% under the Organic Impurities test [1]. Commercially available famciclovir API specifications further detail that 6‑chlorofamciclovir is controlled at ≤0.15%, propionyl famciclovir at ≤0.15%, and any other unspecified impurity at ≤0.10%, with total impurities ≤1.0% . While these acceptance criteria apply to the acetylated 6‑chloro impurity (CAS 97845‑60‑8), the deacetylated analog 172529-94-1 is the direct hydrolysis product of that impurity and is employed as the reference standard for confirming chromatographic identity and quantifying this impurity class.

USP monograph Organic impurities Pharmacopoeial compliance

Defined Application Scenarios: Where 6‑Chloro Didesacetyl Famciclovir (172529-94-1) Delivers Differentiated Procurement Value


Analytical Reference Standard for ANDA Submission and QC Batch Release Testing of Penciclovir/Famciclovir

172529-94-1 (Penciclovir Impurity D) is supplied with detailed characterization data compliant with regulatory guidelines and is designated specifically for analytical method development, method validation (AMV), quality control (QC) application for ANDA submissions, and commercial production of penciclovir [1]. The USP–NF Famciclovir monograph defines a 6‑chloro famciclovir acceptance limit of NMT 0.15%, and laboratories use 172529-94-1 as the characterized reference standard to confirm chromatographic identity and quantify this specific impurity class via validated HPLC‑UV or LC‑MS methods [2].

Chemical Intermediate for Synthesis of 6‑Substituted Penciclovir Analogs (Fluorinated and Other Nucleophiles)

The 6‑chloro group of 172529-94-1 serves as an effective leaving group for nucleophilic aromatic substitution reactions. Treatment with trimethylamine followed by KF in DMF affords the 6‑fluoro analog in 80% isolated yield [1]. This reactivity profile makes 172529-94-1 the preferred starting material for synthesizing 6‑substituted penciclovir derivatives (e.g., 6‑fluoro, 6‑alkoxy, 6‑amino) in a single chemical step, whereas the 6‑deoxy analog BRL 42359 cannot undergo direct 6‑functionalization and requires alternative synthetic routes.

Genotoxic Impurity Method Development Leveraging Chlorinated Purine Mass Spectrometric Sensitivity

The 2‑amino‑6‑chloropurine substructure present in 172529-94-1 provides a 2‑fold lower UPLC‑MS/MS limit of detection (0.15 ppm) compared to the analogous bromo impurity (0.30 ppm) under identical chromatographic conditions [1]. This inherent sensitivity advantage supports the use of 172529-94-1 as a system suitability standard during development and validation of ICH M7‑compliant methods for quantifying potentially genotoxic chlorinated purine impurities in penciclovir and famciclovir drug substances [2].

Stability‑Indicating Method Forced Degradation Studies (Hydrolytic Dechlorination Pathway)

Because 172529-94-1 undergoes hydrolytic conversion of the 6‑chloro substituent to the 6‑hydroxy group (forming penciclovir), it serves as a defined starting material for forced degradation studies that simulate the hydrolytic dechlorination pathway. Storage at −20°C is mandatory to prevent premature degradation, and procurement protocols must include cold‑chain shipping verification [1]. This degradation pathway is mechanistically distinct from the oxidative conversion of 6‑deoxypenciclovir (BRL 42359) to penciclovir, enabling orthogonal stability‑indicating method development.

Quote Request

Request a Quote for 2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.